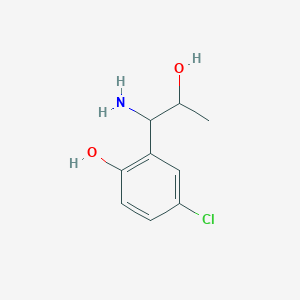
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol is an organic compound that features a phenol group substituted with an amino group and a hydroxyl group on the propyl chain, and a chlorine atom on the benzene ring
Métodos De Preparación
The synthesis of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet the required standards.
Análisis De Reacciones Químicas
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol include:
2-(1-Amino-2-hydroxypropyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
2-(1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(1-Amino-2-hydroxypropyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different halogen atoms.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxypropyl)-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3 |
Clave InChI |
KCZAICOPPILPEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


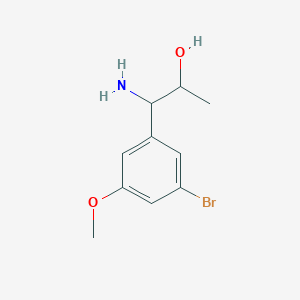

![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
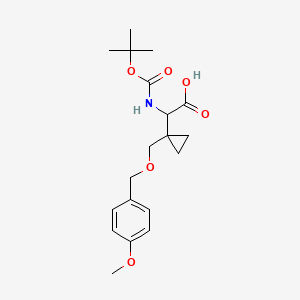
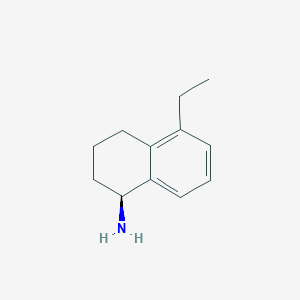
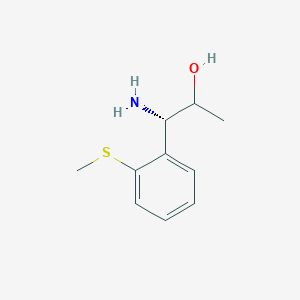
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
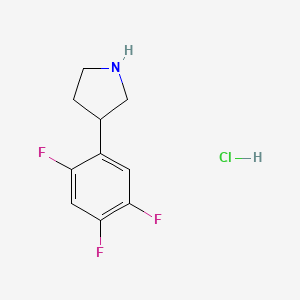
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
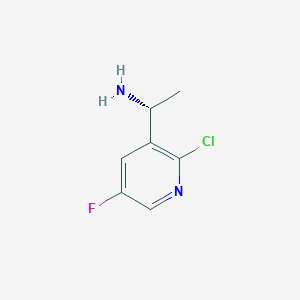
![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)
![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
